molecular formula C12H21NO5 B13551872 Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B13551872
M. Wt: 259.30 g/mol
InChI Key: RHWJYCGTFCGCGZ-UHFFFAOYSA-N
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Description

Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a spirocyclic framework that includes both oxygen and nitrogen atoms. The compound’s molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8-12(6-9(13)7-14)16-4-5-17-12/h9,14H,4-8H2,1-3H3

InChI Key

RHWJYCGTFCGCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO)OCCO2

Origin of Product

United States

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